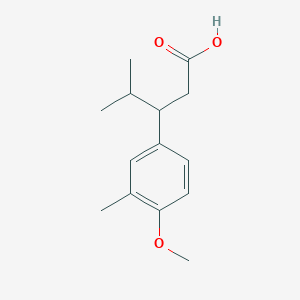

3-(4-Methoxy-3-methylphenyl)-4-methylpentanoic acid

Description

3-(4-Methoxy-3-methylphenyl)-4-methylpentanoic acid is a branched-chain carboxylic acid featuring a 4-methylpentanoic acid backbone substituted at the 3-position with a 4-methoxy-3-methylphenyl group. This aromatic substituent introduces steric and electronic modifications that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(4-methoxy-3-methylphenyl)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9(2)12(8-14(15)16)11-5-6-13(17-4)10(3)7-11/h5-7,9,12H,8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRVZLDIIQPQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)C(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)-4-methylpentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and 4-methylpentanoic acid.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to form the desired carboxylic acid.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of halogens or other functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(4-Methoxy-3-methylphenyl)-4-methylpentanoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various reactions, including oxidation and reduction, leading to the formation of diverse derivatives that can be further utilized in research.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cell lines.

Case Study: Antimicrobial Activity

A study conducted on various substituted phenyl compounds demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Medicine

This compound is being explored as a lead for developing new therapeutic agents. Its structural characteristics may allow it to interact with specific biological targets, modulating pathways involved in disease processes.

Case Study: Anticancer Research

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials with specific properties. Its derivatives are employed in various formulations, including plastics and coatings, where enhanced performance characteristics are desired.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid | Comparable phenyl groups | Antimicrobial research |

| (2E)-3-(4-methoxyphenyl)-2-methyl-2-propenoic acid | Different methyl positioning | Anticancer studies |

| (2E)-3-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)-2-propenoic acid | Additional methoxy group | Specialty chemical synthesis |

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid

- Structure: Features a 4-methylpentanoic acid core esterified with dodecanoyl (C12) and isobutyryl groups at the 3- and 2-positions, respectively .

- Activity :

- Key Difference : The absence of aromatic substitution in this compound contrasts with the phenyl group in the target molecule, suggesting divergent mechanisms of action.

4-Methylpentanoic Acid Derivatives in Thiazolone Scaffolds

- Structure: Derivatives include 3- or 4-methylpentanoic acid linked to thiazolone moieties .

- Activity :

- Key Difference : The thiazolone core introduces heterocyclic reactivity absent in the target compound.

Enzyme Inhibitors with 4-Methylpentanoic Acid Backbones

MLN-4760 [(S,S)-2-(1-Carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)-ethylamino)-4-methylpentanoic Acid]

4-Methylpentanoic Acid from Iris lactea (Natural Source)

- Structure: Simple 4-methylpentanoic acid isolated from plant extracts .

- Key Difference : Lack of aromatic substitution reduces complexity compared to the target molecule.

Boronic Acid Derivatives (e.g., (E)-2-((4-boronobenzylidene)amino)-4-methylpentanoic Acid)

- Structure: 4-Methylpentanoic acid conjugated with boronic acid-Schiff base hybrids .

Data Tables

Table 2: Structural Comparison of Key Derivatives

| Compound Name | Aromatic Substituent | Additional Functional Groups | Key Applications |

|---|---|---|---|

| This compound | 4-Methoxy-3-methylphenyl | None | Hypothesized antimicrobial |

| MLN-4760 | 3,5-Dichlorobenzyl-imidazole | Chiral amino acid | Enzyme inhibition |

| 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid | None | Esterified fatty acids | Antibacterial |

Biological Activity

3-(4-Methoxy-3-methylphenyl)-4-methylpentanoic acid, also known as a derivative of phenylacetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methoxy group and a branched pentanoic acid chain. Its chemical formula is , and it exhibits specific physicochemical properties that influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it effectively reduces reactive oxygen species (ROS) levels, indicating its potential as a protective agent against oxidative damage .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions. It appears to modulate signaling pathways associated with inflammation .

- Anticancer Potential : Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress .

- Anti-inflammatory Pathway : The compound inhibits nuclear factor-kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators .

- Apoptotic Induction : In cancer cells, it triggers apoptosis through the intrinsic pathway by promoting mitochondrial membrane permeabilization and activating caspases .

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity using cell lines exposed to oxidative stress. The results showed a dose-dependent reduction in ROS levels when treated with varying concentrations of the compound .

- In Vivo Anti-inflammatory Study : An animal model demonstrated that administration of this compound significantly reduced paw edema in response to inflammatory stimuli, confirming its anti-inflammatory potential .

- Cancer Cell Line Studies : In vitro experiments on human breast cancer cells revealed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis markers, highlighting its potential as an anticancer agent .

Comparative Analysis

To further understand the biological activity of this compound, it can be compared with similar compounds:

Q & A

Q. Table 2. Impact of Substituents on Bioactivity

| Substituent (C4) | LogP | IC₅₀ (μM) | Microsomal t₁/₂ (h) |

|---|---|---|---|

| -CH₃ | 2.8 | 0.45 | 2.1 |

| -CF₃ | 3.5 | 0.12 | 5.3 |

| -CD₃ | 2.8 | 0.40 | 4.7 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.